molecular formula C20H26N2O2 B12750955 1-(4-Indanyloxy)-3-(N-methyl-N-(4-pyridylethyl)amino)-2-propanol CAS No. 95555-43-4

1-(4-Indanyloxy)-3-(N-methyl-N-(4-pyridylethyl)amino)-2-propanol

Katalognummer: B12750955
CAS-Nummer: 95555-43-4
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: QOODKUCVWUXJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 0430819 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BRN 0430819 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes:

    Initial Reactant Preparation: The starting materials are carefully selected and purified to remove any impurities that could affect the reaction.

    Reaction Setup: The reactants are combined in a reaction vessel, typically under an inert atmosphere to prevent unwanted side reactions.

    Reaction Conditions: The reaction is carried out at a controlled temperature and pressure, often with the addition of a catalyst to increase the reaction rate.

    Product Isolation: The product is isolated from the reaction mixture using techniques such as filtration, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of BRN 0430819 is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are carried out in large reactors designed to handle significant volumes of reactants and products.

    Continuous Processing: To increase efficiency, continuous processing methods are used, where reactants are continuously fed into the reactor, and products are continuously removed.

    Quality Control: Throughout the production process, quality control measures are implemented to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

BRN 0430819 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

BRN 0430819 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which BRN 0430819 exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes or receptors, altering their activity and leading to the desired biological or chemical outcome. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby providing therapeutic benefits.

Eigenschaften

CAS-Nummer

95555-43-4

Molekularformel

C20H26N2O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-(2,3-dihydro-1H-inden-4-yloxy)-3-[methyl(2-pyridin-4-ylethyl)amino]propan-2-ol

InChI

InChI=1S/C20H26N2O2/c1-22(13-10-16-8-11-21-12-9-16)14-18(23)15-24-20-7-3-5-17-4-2-6-19(17)20/h3,5,7-9,11-12,18,23H,2,4,6,10,13-15H2,1H3

InChI-Schlüssel

QOODKUCVWUXJAT-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1=CC=NC=C1)CC(COC2=CC=CC3=C2CCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.